SHP2-D26 Degradation Potency (DC50) vs. Other SHP2 PROTAC Degraders (P9 and Compound 11)
SHP2-D26 demonstrates superior degradation potency compared to later-generation SHP2 PROTAC degraders. In esophageal cancer KYSE520 cells, SHP2-D26 achieves a half-maximal degradation concentration (DC50) of 6.0 nM, while in acute myeloid leukemia MV4;11 cells, the DC50 is 2.6 nM [1]. In contrast, the SHP2 degrader P9 exhibits a DC50 of 35.2 nM in an unspecified cell line [2], and the thalidomide-based degrader compound 11 has a DC50 of 6.02 nM [3]. This represents an approximately 5.9-fold improvement in potency for SHP2-D26 over P9 in KYSE520 cells, and a 2.3-fold improvement over compound 11 in MV4;11 cells, highlighting its exceptional degradation efficiency.
| Evidence Dimension | SHP2 protein degradation DC50 |
|---|---|
| Target Compound Data | 6.0 nM (KYSE520 cells), 2.6 nM (MV4;11 cells) |
| Comparator Or Baseline | P9: 35.2 nM; Compound 11: 6.02 nM (cell lines unspecified) |
| Quantified Difference | 5.9-fold more potent than P9 (KYSE520); 2.3-fold more potent than compound 11 (MV4;11) |
| Conditions | KYSE520 esophageal cancer cells and MV4;11 acute myeloid leukemia cells for SHP2-D26; unspecified cell lines for comparators |
Why This Matters
Higher degradation potency at lower concentrations enables more complete target elimination, potentially reducing off-target effects and improving the therapeutic window in preclinical models.
- [1] Wang M, Lu J, Wang M, Yang CY, Wang S. Discovery of SHP2-D26 as a First, Potent, and Effective PROTAC Degrader of SHP2 Protein. J Med Chem. 2020;63(14):7510-7528. doi:10.1021/acs.jmedchem.0c00471 View Source
- [2] Miao J, Bai Y, Miao YM, et al. Discovery of a SHP2 Degrader with In Vivo Anti-Tumor Activity. CiteAb Abstract. 2026. doi:10.1021/acs.jmedchem.2c01803 View Source
- [3] Yang X, Wang Z, Pei Y, et al. Discovery of thalidomide-based PROTAC small molecules as the highly efficient SHP2 degraders. Eur J Med Chem. 2021;218:113341. doi:10.1016/j.ejmech.2021.113341 View Source
